2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key substituents include:
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-7-5-4-6-8-15)26-23(27)30-13-20(28)25-16-10-9-14(2)17(24)11-16/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGKSJDUVWPMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various applications:
Anticancer Activity
Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with molecular targets involved in cancer pathways suggest its potential as an anticancer agent. For example, it may inhibit kinases or other enzymes critical for tumor growth and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property positions it as a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
Thienopyrimidine derivatives are known to exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases or lipoxygenases, which are critical in the inflammatory response.
Synthesis and Modification
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. Modifications through oxidation or substitution can enhance its biological activity or alter its pharmacokinetic properties.
| Modification | Effect |
|---|---|
| Oxidation to sulfoxides | Increases solubility and bioavailability |
| Substitution with different phenyl groups | Alters specificity towards biological targets |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of thienopyrimidine derivatives in various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as a lead compound for cancer therapy.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Thieno[3,2-d]pyrimidine Family
Compound A : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core differences: 3-substituent: 4-methylphenyl (vs. ethyl in the target). 6-position: No phenyl group (6,7-dihydro structure). Acetamide group: Attached to 4-(trifluoromethoxy)phenyl (vs. 3-fluoro-4-methylphenyl).
- Absence of a 6-phenyl group may reduce steric hindrance in binding pockets.
Compound B : 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine
- Core differences :
- 4-substituent : Morpholine (vs. oxo group).
- 6-substituent : Methanesulfonyl-piperazinylmethyl (vs. phenyl).
- 2-position : Benzene-1,2-diamine (vs. sulfanyl-acetamide).
- Implications :
- Morpholine and piperazine groups enhance solubility and hydrogen-bonding capacity, favoring kinase inhibition.
- The diamine group may facilitate interactions with acidic residues in enzymatic active sites.
Compound C : 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine
- Core differences :
- 2-position : Methylphenylamine (vs. acetamide).
- 4- and 6-substituents : Morpholine and methylpiperazine (vs. oxo and phenyl).
- Implications :
- The amine group may confer basicity, altering ionization state under physiological conditions.
- Piperazine and morpholine substituents suggest targeting of ATP-binding pockets in kinases.
Functional Group Comparison
Pharmacological Considerations
- Fluorine Substitution: The 3-fluoro-4-methylphenyl group in the target compound may offer metabolic stability over non-fluorinated analogs (e.g., Compound A’s trifluoromethoxy group) .
- Morpholine vs. Oxo Group : Morpholine in Compound B enhances solubility but reduces electrophilicity compared to the 4-oxo group in the target .
Biological Activity
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a compound belonging to the thienopyrimidine class, notable for its diverse biological activities. This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with various functional groups, enhancing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C24H23N3O2S2, with a molecular weight of approximately 449.59 g/mol. The structure is characterized by:
- Thieno[3,2-d]pyrimidine core : A fused heterocyclic structure incorporating sulfur and nitrogen.
- Functional groups : Ethyl, oxo, sulfanyl, and phenyl groups contribute to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anti-inflammatory Activity :
- Studies have shown that thienopyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .
- The presence of electron-releasing substituents on the pyrimidine skeleton enhances anti-inflammatory effects by facilitating better interaction with COX enzymes .
-
Anticancer Potential :
- Thienopyrimidine derivatives are known for their anticancer properties. Research has indicated that compounds within this class can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
- Specific studies reported that derivatives showed significant activity against several cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
| Functional Group | Effect on Activity |
|---|---|
| Sulfanyl group | Enhances reactivity and biological interactions |
| Ethyl group | Contributes to hydrophobic interactions |
| Phenyl group | Increases binding affinity to biological targets |
Case Studies
- Inhibitory Effects on COX Enzymes :
-
Antitumor Activity Assessment :
- In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential as anticancer agents.
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how can intermediates be characterized?
The synthesis involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Core formation : Cyclization of substituted thiophene and pyrimidine precursors under controlled temperature (80–120°C) and solvent conditions (e.g., ethanol or toluene) .
- Sulfanyl-acetamide coupling : Reaction of the core with a sulfanyl-acetamide derivative using coupling agents like DCC (dicyclohexylcarbarbodiimide) in anhydrous conditions .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming intermediate and final product structures. For example, the acetamide proton resonance typically appears at δ 8.1–8.3 ppm in ¹H NMR .
Q. How can researchers determine the compound’s stability under varying experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability : Conduct hydrolysis studies in buffered solutions (pH 1–12) at 37°C, monitored via HPLC for degradation products .
- Light sensitivity : Expose the compound to UV-Vis light and track changes using UV spectroscopy (e.g., λmax shifts) .
Q. What are the primary spectroscopic techniques for structural elucidation?
- ¹H/¹³C NMR : Identifies functional groups (e.g., thienopyrimidine protons at δ 7.2–7.8 ppm, sulfanyl protons at δ 3.1–3.3 ppm) .
- FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~3300 cm⁻¹) groups .
- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]⁺ at m/z 467.12) .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The thienopyrimidine core often shows affinity for ATP-binding pockets .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Correlate substituent variations (e.g., fluorine at position 3) with activity trends from bioassay data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test the compound at a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay standardization : Compare results under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in IC50 values against cancer cells may arise from varying serum concentrations .
- Off-target profiling : Use kinome-wide screening to rule out confounding interactions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR analysis of analogues reveals critical substituents:
| Substituent | Biological Impact | Source |
|---|---|---|
| 3-Ethyl group | Enhances metabolic stability | |
| 6-Phenyl ring | Boosts kinase inhibition (e.g., EGFR) | |
| 3-Fluoro-4-methylphenyl | Improves solubility without losing potency | |
| Derivatives with bulkier groups at position 3-ethyl show reduced cytotoxicity in non-target cells . |
Q. What advanced purification techniques address low synthetic yields?
- Flash chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate 70:30 → 50:50) for polar byproducts .
- Recrystallization : Use ethanol/water mixtures (8:2) to isolate high-purity crystals (>98% by HPLC) .
- Prep-HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for challenging separations .
Q. How do reaction mechanisms explain byproduct formation during synthesis?
- Oxidative byproducts : Trace amounts of sulfoxide derivatives form if the sulfanyl group is exposed to air. Mitigate using inert atmospheres (N2/Ar) .
- Acetamide hydrolysis : Occurs under acidic conditions (pH < 2), producing free amine intermediates. Neutralize reaction mixtures promptly .
Methodological Notes
- Experimental design : Use factorial design (e.g., 2³ DOE) to optimize reaction parameters (temperature, solvent, catalyst) for yield and purity .
- Data validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) and computational predictions .
- Ethical reporting : Disclose all synthetic yields, including failed attempts, to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
